molecular formula C17H15N3O3S B2514244 3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034495-59-3

3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2514244
CAS No.: 2034495-59-3
M. Wt: 341.39
InChI Key: IQWCCRUBCCKWBV-UHFFFAOYSA-N
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Description

3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound with a molecular formula of C17H15N3O3S This compound features a thiophene ring, a benzoyl group, an azetidine ring, and an imidazolidine-2,4-dione moiety

Mechanism of Action

The compound also contains an azetidine ring, which is a four-membered ring with three carbon atoms and a nitrogen atom. Azetidine derivatives have been investigated for their antiproliferative activity and have shown effectiveness in breast-cancer cell lines as tubulin-targeting antimitotic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach is the condensation reaction, where thiophene derivatives are synthesized through heterocyclization of various substrates . The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for preparing thiophene derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of these synthetic routes to achieve high yield and purity. This may include the use of microwave irradiation to enhance reaction rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the benzoyl group can produce benzyl derivatives.

Scientific Research Applications

3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(4-(Thiophen-3-yl)benzoyl)azetidin-3-yl)imidazolidine-2,4-dione is unique due to its combination of a thiophene ring, benzoyl group, azetidine ring, and imidazolidine-2,4-dione moiety. This structural diversity allows it to exhibit a wide range of chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[1-(4-thiophen-3-ylbenzoyl)azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-15-7-18-17(23)20(15)14-8-19(9-14)16(22)12-3-1-11(2-4-12)13-5-6-24-10-13/h1-6,10,14H,7-9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWCCRUBCCKWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)N4C(=O)CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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